molecular formula C16H18FNO B3854646 4-[3-(3-Fluoroanilino)butyl]phenol

4-[3-(3-Fluoroanilino)butyl]phenol

Cat. No.: B3854646
M. Wt: 259.32 g/mol
InChI Key: PAEZHXISRUSNOT-UHFFFAOYSA-N
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Description

4-[3-(3-Fluoroanilino)butyl]phenol is a phenolic compound featuring a para-substituted phenol core attached to a butyl chain. At the third carbon of the butyl chain, a 3-fluoroanilino group (a fluorine atom at the meta position relative to the amino group on the benzene ring) is attached. The molecular formula of this compound is C₁₆H₁₈FNO (calculated molecular weight: 275.3 g/mol).

Properties

IUPAC Name

4-[3-(3-fluoroanilino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-12(18-15-4-2-3-14(17)11-15)5-6-13-7-9-16(19)10-8-13/h2-4,7-12,18-19H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEZHXISRUSNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Fluoroanilino)butyl]phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the preparation of intermediates, purification, and final coupling reactions under controlled conditions to ensure product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Fluoroanilino)butyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-[3-(3-Fluoroanilino)butyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluoroanilino)butyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Phenol 3-Fluoroanilino butyl 275.3 (calculated) Not reported N/A
4-(3-Fluoroanilino)-6,7-diethoxyquinazoline Quinazoline 3-Fluoroanilino ~439.4 (estimated) High metabolic stability, EGFR imaging
4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid Thienopyridine 3-Fluoroanilino 312.3 (reported) Anti-viral, anti-bacterial
4-(2-Chloroanilino)-3-phenylfuran-2(5H)-one Furanone 2-Chloroanilino 289.7 (reported) Structural analog for halogen studies
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol Phenol Isopropoxy-propylamino 265.39 Predicted density: 0.987 g/cm³

Research Findings and Implications

  • Metabolic Advantages: The 3-fluoroanilino group in quinazolines correlates with reduced hepatic clearance, suggesting that this compound may similarly resist Phase I metabolism .
  • Bioactivity Potential: Thienopyridine derivatives with 3-fluoroanilino substituents exhibit anti-viral activity, implying that the target compound’s fluorine and amino groups could synergize in targeting microbial enzymes .
  • Structural Design: Phenolic analogs like 4-[3-(3-isopropoxy-propylamino)-butyl]-phenol () highlight the role of substituent bulkiness in modulating physicochemical properties, which could guide optimization of the target compound’s solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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